An In-depth Technical Guide to the Chemical Properties of 1-(3-methoxyphenoxy)-2-methylpropan-2-amine
An In-depth Technical Guide to the Chemical Properties of 1-(3-methoxyphenoxy)-2-methylpropan-2-amine
This technical guide provides a comprehensive overview of the chemical properties of 1-(3-methoxyphenoxy)-2-methylpropan-2-amine, a novel compound with potential applications in pharmaceutical and chemical research. As experimental data for this specific molecule is not extensively available in public literature, this document leverages established chemical principles and data from structurally analogous compounds to provide a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's synthesis, characterization, and potential behavior.
Introduction and Molecular Overview
1-(3-methoxyphenoxy)-2-methylpropan-2-amine is a primary amine featuring a phenoxy ether linkage and a tertiary butyl group. Its structure combines the functionalities of an aromatic ether and a sterically hindered primary amine, suggesting potential for unique reactivity and biological interactions. The presence of the methoxy group on the aromatic ring further modulates its electronic properties.
A thorough understanding of its chemical and physical properties is paramount for its application in any research or development pipeline. This guide will provide a detailed exploration of its synthesis, spectroscopic signature, and predicted physicochemical characteristics.
Table 1: Compound Identification and Basic Properties
| Parameter | Value | Source |
| IUPAC Name | 1-(3-methoxyphenoxy)-2-methylpropan-2-amine | - |
| CAS Number | 1082317-67-6 | [1] |
| Molecular Formula | C₁₁H₁₇NO₂ | [2] |
| Molecular Weight | 195.26 g/mol | [2] |
| Canonical SMILES | CC(C)(COC1=CC=CC(=C1)OC)N | [2] |
| InChIKey | FFQMGXXEWSTOSS-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 1.9 | [2] |
Proposed Synthesis Pathway
While a specific, published synthesis for 1-(3-methoxyphenoxy)-2-methylpropan-2-amine has not been identified, a reliable two-step pathway can be proposed based on established methodologies for analogous compounds, particularly the synthesis of 1-phenoxypropan-2-amines.[3] The proposed synthesis involves an initial Williamson ether synthesis followed by a reductive amination.
Caption: Proposed two-step synthesis of 1-(3-methoxyphenoxy)-2-methylpropan-2-amine.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 1-(3-methoxyphenoxy)-2-methylpropan-2-one (Intermediate Ketone)
-
To a solution of 3-methoxyphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
Add 1-chloro-2-methylpropan-2-ol (1.1 eq) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product is then oxidized using a mild oxidizing agent (e.g., PCC or a Swern oxidation) to yield the intermediate ketone, 1-(3-methoxyphenoxy)-2-methylpropan-2-one.
-
Purify the ketone by flash column chromatography on silica gel.
Step 2: Reductive Amination to Yield 1-(3-methoxyphenoxy)-2-methylpropan-2-amine
-
Dissolve the intermediate ketone (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (excess, e.g., 7N solution) to the ketone solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by the careful addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or distillation under reduced pressure.
Spectroscopic and Physicochemical Properties
Mass Spectrometry
High-resolution mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the target compound.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₁₁H₁₈NO₂⁺ | 196.1332 |
| [M+Na]⁺ | C₁₁H₁₇NNaO₂⁺ | 218.1151 |
| [M+K]⁺ | C₁₁H₁₇KNO₂⁺ | 234.0891 |
Data sourced from predicted values.[2]
Predicted Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), the molecular ion peak at m/z 195 would be expected. A prominent fragmentation pathway would involve the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, a characteristic fragmentation for amines. This would result in the loss of a methyl group to form a stable iminium ion at m/z 180. Another likely fragmentation is the cleavage of the ether bond, leading to fragments corresponding to the methoxyphenoxy and the 2-methylpropan-2-amine moieties.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3400-3250 (two bands) | Medium |
| Primary Amine | N-H Bend (Scissoring) | 1650-1580 | Medium |
| Aromatic Ring | C=C Stretch | 1600-1475 | Medium-Weak |
| Alkyl C-H | C-H Stretch | 3000-2850 | Strong |
| Aromatic Ether | C-O Stretch | 1275-1200 (asymmetric) | Strong |
| Aromatic Ether | C-O Stretch | 1075-1020 (symmetric) | Strong |
| Aliphatic C-N | C-N Stretch | 1250-1020 | Medium |
Predictions are based on standard IR correlation tables.[4][5][6] The presence of two bands in the N-H stretching region is a definitive indicator of a primary amine.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of the molecule. The following are predicted chemical shifts (in ppm) relative to TMS in a CDCl₃ solvent.
Caption: Labeled structure for NMR assignments.
Table 4: Predicted ¹H NMR Data
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Rationale |
| H-a (Ar-H) | 7.15 - 7.30 | t | 1H | J ≈ 8.0 | Aromatic proton ortho to two carbons. |
| H-b (Ar-H) | 6.50 - 6.65 | m | 3H | - | Aromatic protons influenced by two electron-donating groups. |
| H-c (-OCH₃) | 3.80 | s | 3H | - | Methoxy group protons. |
| H-d (-CH₂-) | 3.85 | s | 2H | - | Methylene protons adjacent to ether oxygen and quaternary carbon. |
| H-e (-NH₂) | 1.5 - 2.5 | br s | 2H | - | Amine protons, broad signal due to exchange. |
| H-f (-C(CH₃)₂) | 1.20 | s | 6H | - | Equivalent methyl protons on the tertiary butyl group. |
Predictions are based on the analysis of structurally similar compounds and standard chemical shift ranges.[3][7]
Table 5: Predicted ¹³C NMR Data
| Assignment | Predicted δ (ppm) | Rationale |
| C-1 (Ar-C) | ~160 | Aromatic carbon attached to the ether oxygen. |
| C-3 (Ar-C) | ~161 | Aromatic carbon attached to the methoxy group. |
| C-2, C-4, C-5, C-6 (Ar-C) | 100 - 130 | Other aromatic carbons. |
| C-7 (-OCH₃) | ~55 | Methoxy carbon. |
| C-8 (-CH₂-) | ~78 | Methylene carbon adjacent to the ether oxygen. |
| C-9 (-C(CH₃)₂) | ~50 | Quaternary carbon attached to the amine. |
| C-10 (-CH₃) | ~28 | Methyl carbons. |
Predictions are based on standard ¹³C NMR correlation tables.
Potential Biological Activity and Toxicological Profile
Direct pharmacological or toxicological studies on 1-(3-methoxyphenoxy)-2-methylpropan-2-amine are not currently available in the public domain. However, by examining related structures, we can infer potential areas for investigation.
Many substituted propan-2-amine derivatives exhibit activity within the central nervous system (CNS). For instance, compounds like 1-(3-methoxy-4-methylphenyl)-2-aminopropane have shown similarities to MDMA in animal behavioral studies, acting as potent inhibitors of serotonin reuptake without inducing the same neurotoxicity.[8] The broader class of aromatic amines can have varied toxicological profiles, with some members being associated with methaemoglobinaemia.[9]
Given the structural similarities to known psychoactive substances and other biologically active amines, it is plausible that 1-(3-methoxyphenoxy)-2-methylpropan-2-amine could interact with monoamine transporters or receptors. However, its specific activity and safety profile would require dedicated in vitro and in vivo evaluation. Preliminary toxicological assessments based on related compounds suggest that acute toxicity could be a concern, and appropriate handling precautions should be taken.[10]
Conclusion
This technical guide provides a foundational understanding of 1-(3-methoxyphenoxy)-2-methylpropan-2-amine, a compound for which direct experimental data is limited. Through the application of established chemical principles and comparative analysis with structurally related molecules, we have proposed a viable synthetic route and predicted its key spectroscopic and physicochemical properties. The information presented herein serves as a valuable resource for researchers and scientists, enabling them to design experiments, interpret data, and explore the potential applications of this novel chemical entity. All predicted data should be confirmed through rigorous experimental validation.
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